

# Application Note: Synthesis and Characterization of Apatinib Free Base-Loaded PLGA Nanoparticles

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: *Apatinib (free base)*

CAS No.: 1218779-75-9; 811803-05-1

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## Abstract & Introduction

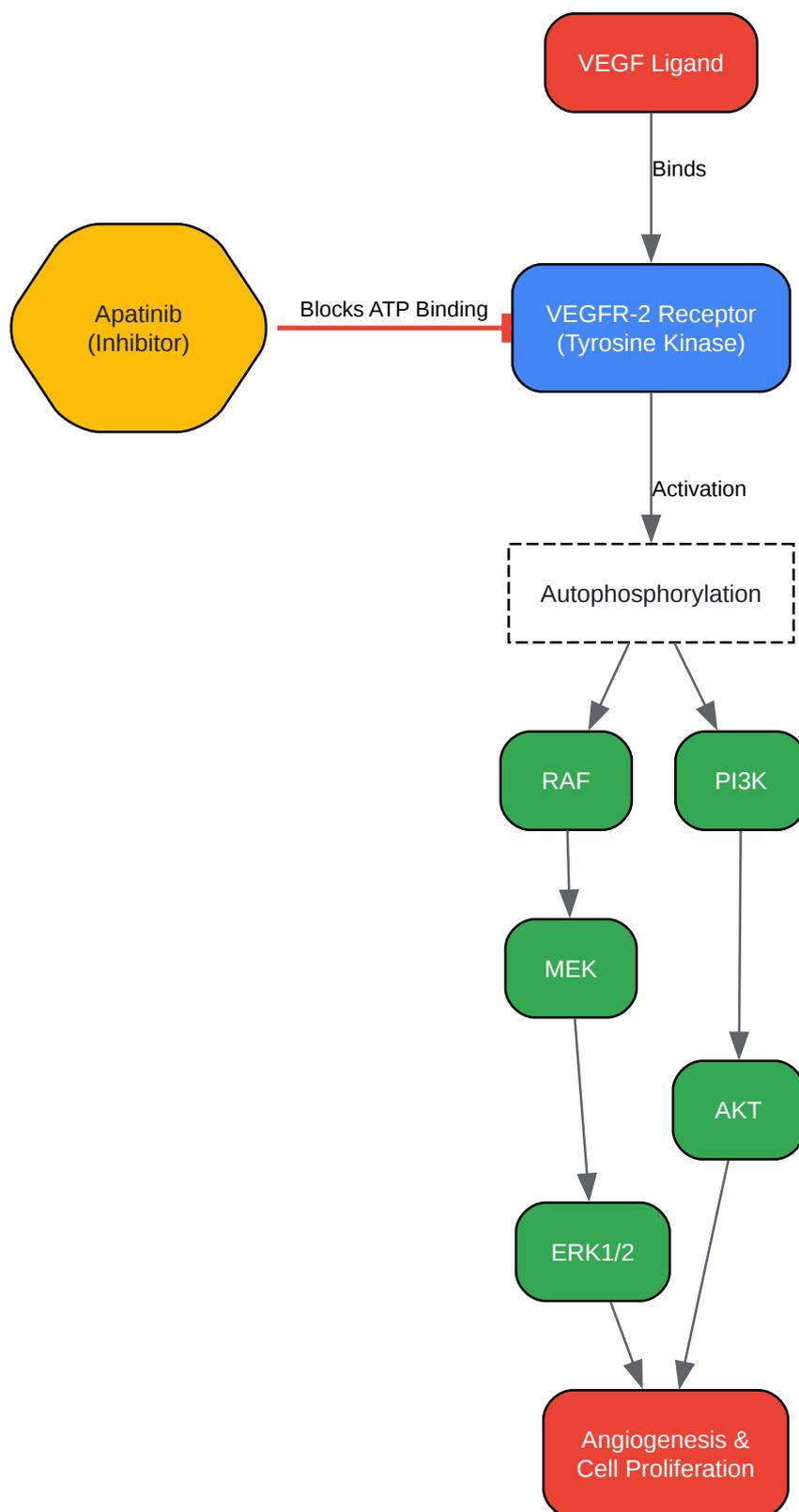
Apatinib (Rivoceranib) is a highly selective tyrosine kinase inhibitor (TKI) targeting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[1] While clinically efficacious in gastric and hepatic cancers, its application is limited by the physicochemical properties of its free base form: high lipophilicity and poor aqueous solubility (BCS Class II/IV).

This Application Note details the protocol for encapsulating Apatinib free base into Poly(lactico-glycolic acid) (PLGA) nanoparticles. Unlike the mesylate salt form typically used in oral tablets, the free base is ideal for encapsulation in hydrophobic polymeric cores, enabling sustained release and passive tumor targeting via the Enhanced Permeability and Retention (EPR) effect.

## Mechanistic Background

Apatinib functions by competitively binding to the intracellular ATP-binding site of VEGFR-2.[1] This blockade prevents autophosphorylation and inhibits downstream signaling cascades (RAF/MEK/ERK and PI3K/AKT) essential for endothelial cell proliferation and migration (angiogenesis).

Figure 1: Apatinib Mechanism of Action on VEGFR-2 Signaling



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Caption: Apatinib inhibits VEGFR-2 autophosphorylation, blocking downstream RAF/MEK/ERK and PI3K/AKT angiogenic pathways.[2]

## Experimental Design Strategy

### Method Selection: Single Emulsion (O/W)

For Apatinib Free Base, the Single Emulsion Solvent Evaporation (O/W) method is superior to Double Emulsion (W/O/W).

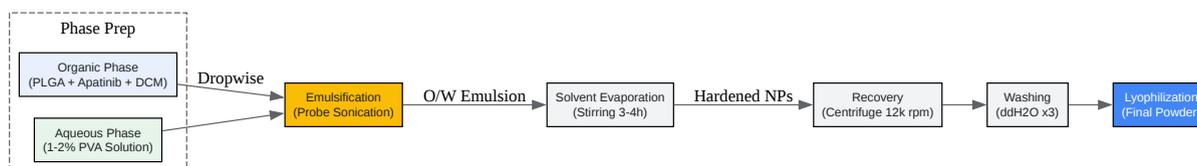
- Reasoning: The free base is hydrophobic. It dissolves readily in organic solvents (Dichloromethane, Ethyl Acetate) but is insoluble in water. A single oil phase containing both polymer and drug dispersed into an aqueous surfactant phase ensures high encapsulation efficiency (EE).
- Carrier Selection: PLGA (50:50, MW 24-38 kDa) is selected for its biodegradable profile and tunable release kinetics.

### Critical Reagents

- Apatinib Free Base: (Purity >98%). Note: Do not use Apatinib Mesylate; its hydrophilic nature requires a W/O/W method and results in lower loading in this specific protocol.
- PLGA: Poly(D,L-lactide-co-glycolide), 50:50 ratio, acid terminated (for faster degradation) or ester terminated (for stability).
- Surfactant: Polyvinyl Alcohol (PVA) (MW 30-70 kDa, 87-89% hydrolyzed).
- Solvent: Dichloromethane (DCM) or Acetone (HPLC Grade).

## Protocol: Nanoparticle Synthesis

Figure 2: Single Emulsion Solvent Evaporation Workflow



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Caption: Step-by-step Single Emulsion (O/W) synthesis workflow for hydrophobic drug encapsulation.

## Step-by-Step Methodology

- Preparation of Organic Phase:
  - Weigh 50 mg of PLGA and 5 mg of Apatinib Free Base (10:1 Polymer:Drug ratio).
  - Dissolve completely in 2.0 mL of Dichloromethane (DCM). Vortex until clear.
- Preparation of Aqueous Phase:
  - Prepare 20 mL of 1% (w/v) PVA solution in ultrapure water. Filter through a 0.22  $\mu\text{m}$  filter to remove aggregates.
- Emulsification:
  - Place the PVA solution on ice.
  - Add the Organic Phase dropwise to the Aqueous Phase under magnetic stirring.
  - Critical Step: Sonicate the mixture using a probe sonicator (e.g., QSonica) at 40% amplitude for 120 seconds (Pulse: 5s ON, 5s OFF) to form a stable O/W nano-emulsion.
- Solvent Evaporation:

- Transfer the emulsion to a beaker and stir magnetically (600 rpm) at room temperature for 3–4 hours. This allows the volatile DCM to evaporate, hardening the nanoparticles.
- Purification:
  - Centrifuge the suspension at 12,000 rpm (approx. 15,000 x g) for 20 minutes at 4°C.
  - Discard the supernatant (save for EE calculation).
  - Resuspend the pellet in ultrapure water and centrifuge again. Repeat 3 times to remove excess PVA and unencapsulated drug.
- Storage:
  - Resuspend the final pellet in 1 mL water containing 2% sucrose (cryoprotectant).
  - Lyophilize (freeze-dry) for 24–48 hours to obtain a dry powder.

## Protocol: Characterization & Analysis

### Physical Characterization[2]

- Particle Size & Zeta Potential: Resuspend 1 mg of lyophilized NPs in 1 mL water. Measure using Dynamic Light Scattering (DLS).[3][4]
  - Target Size: 120–180 nm.
  - Target PDI: < 0.2 (indicates monodispersity).
  - Target Zeta Potential: -10 to -30 mV (stabilized by PLGA carboxyl groups).
- Morphology: Transmission Electron Microscopy (TEM).[4] Stain with 2% phosphotungstic acid (negative stain) to visualize the polymer shell.

### Drug Loading (DL) & Encapsulation Efficiency (EE)

Quantify Apatinib using RP-HPLC.

HPLC Conditions:

- Column: C18 Reverse Phase (e.g., 5  $\mu\text{m}$ , 4.6 x 150 mm).
- Mobile Phase: Methanol : 10mM Ammonium Acetate (70:30 v/v).[5]
- Flow Rate: 1.0 mL/min.[6]
- Detection: UV Absorbance at 260 nm.

Calculation:

- Dissolve a known mass of NPs in Acetonitrile (breaks polymer) and dilute with Mobile Phase.
- Filter (0.22  $\mu\text{m}$ ) and inject.
- Calculate concentration using a standard curve of Apatinib Free Base.

[7]

## Troubleshooting & Optimization

Table 1: Critical Process Parameters (CPPs)

| Parameter             | Adjustment            | Effect on Nanoparticles  |
|-----------------------|-----------------------|--|
| Polymer Concentration | Increase              | Increases particle size; may increase EE but slow release.                 |
| PVA Concentration     | Increase (up to 2.5%) | Decreases particle size (better stabilization); harder to wash off.        |
| Sonication Energy     | Increase              | Decreases particle size; risk of drug degradation if overheating occurs.   |
| Drug:Polymer Ratio    | Increase (e.g., 1:5)  | Increases Drug Loading; may cause "burst release" if drug sits on surface. |

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